Methyl N-(5-oxo-L-prolyl)-L-histidinate
Description
Methyl N-(5-oxo-L-prolyl)-L-histidinate is a synthetic peptide derivative featuring a methyl esterified histidine residue linked to 5-oxo-L-proline (pyroglutamic acid). The compound’s core structure consists of two key components:
- 5-Oxo-L-proline: A cyclic lactam derivative of glutamic acid, known for its conformational rigidity and role in stabilizing peptide backbones .
- L-Histidine methyl ester: A modified amino acid with an imidazole side chain, esterified at the C-terminus to enhance lipophilicity and metabolic stability .
The molecular formula is inferred as C₁₂H₁₆N₄O₅ (exact mass: 296.11 g/mol), based on structural analogs in and . Synthesis typically involves coupling 5-oxo-L-proline with L-histidine methyl ester using reagents like EDC/HOBt in dichloromethane (DCM) or methanol, followed by purification via column chromatography .
Key physicochemical properties include:
- Solubility: Likely polar due to the imidazole and lactam groups, but improved organic solubility from the methyl ester.
- Spectroscopic Data: Expected ¹H/¹³C NMR signals for the 5-oxo-proline ring (δ ~2.0–4.5 ppm for protons, ~170–180 ppm for carbonyl carbons) and histidine imidazole (δ ~7.0–8.5 ppm) .
Properties
CAS No. |
25575-88-6 |
|---|---|
Molecular Formula |
C12H16N4O4 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
methyl (2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoate |
InChI |
InChI=1S/C12H16N4O4/c1-20-12(19)9(4-7-5-13-6-14-7)16-11(18)8-2-3-10(17)15-8/h5-6,8-9H,2-4H2,1H3,(H,13,14)(H,15,17)(H,16,18)/t8-,9-/m0/s1 |
InChI Key |
OYBCNAPVAXUGLB-IUCAKERBSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCC(=O)N2 |
Canonical SMILES |
COC(=O)C(CC1=CN=CN1)NC(=O)C2CCC(=O)N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Derivatives
Physicochemical and Functional Differences
Backbone Modifications: Thioamide Derivatives (e.g., Compound 39 in ): Replacement of the carbonyl oxygen with sulfur reduces hydrogen-bonding capacity but enhances resistance to proteolysis compared to Methyl N-(5-oxo-L-prolyl)-L-histidinate .
Synthetic Challenges :
- Yield Variability : this compound’s synthesis (~59% yield) is more efficient than pyrimidine-based derivatives (20–55% yields in ) but less so than thioamide derivatives (77% in ) .
- Purification : The compound’s polar nature necessitates chromatographic purification, similar to peptide derivatives in and .
Key Research Findings
Conformational Stability : The 5-oxo-proline ring restricts rotational freedom, a feature critical for maintaining bioactive conformations in peptide therapeutics .
Metabolic Stability : Methyl esterification in this compound likely extends half-life compared to free carboxylic acid forms, as seen in L-histidine derivatives .
Comparative NMR Data :
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